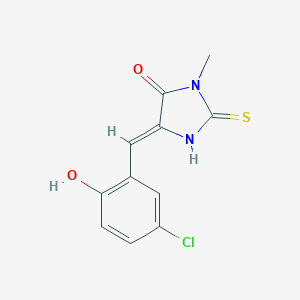![molecular formula C21H19BrN2O4S B301012 Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301012.png)
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate, also known as MBTEB, is a compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. This compound is a thiazolidine derivative, which has been shown to possess various biological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. It has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is its high purity and stability, which makes it suitable for use in various lab experiments. It is also relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations is the lack of studies on its toxicity and pharmacokinetics, which limits its potential applications in the field of medicine.
Orientations Futures
There are several future directions for research on Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. One area of research is the development of more potent derivatives with improved pharmacokinetic properties. Another area of research is the investigation of its potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Finally, there is a need for more studies on its toxicity and safety profile, which will be essential for its potential clinical use.
Conclusion:
In conclusion, Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate is a compound that has shown promising results in various scientific research applications. It possesses anti-inflammatory and anticancer activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. While it has several advantages for lab experiments, there is a need for more studies on its toxicity and pharmacokinetics. Overall, Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has the potential to be a valuable tool for the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate involves the reaction of 5-bromo-2-ethoxybenzaldehyde and 3-methyl-4-oxo-2-thioxothiazolidine in the presence of methyl 4-aminobenzoate. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The purity of the compound is confirmed by analytical techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate has been extensively studied for its potential applications in the field of medicine. One of the main areas of research is its anti-inflammatory activity. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research is the anticancer activity of Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate. Studies have shown that Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Propriétés
Nom du produit |
Methyl 4-{[5-(5-bromo-2-ethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate |
|---|---|
Formule moléculaire |
C21H19BrN2O4S |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
methyl 4-[[(5Z)-5-[(5-bromo-2-ethoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H19BrN2O4S/c1-4-28-17-10-7-15(22)11-14(17)12-18-19(25)24(2)21(29-18)23-16-8-5-13(6-9-16)20(26)27-3/h5-12H,4H2,1-3H3/b18-12-,23-21? |
Clé InChI |
AJTBYHGAEAWDCK-AQEWOIMGSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
SMILES canonique |
CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)

![{4-[(Z)-{(2E)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300933.png)
![{4-[(Z)-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300934.png)
![5-Benzylidene-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-2-[(4-bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300936.png)
![5-{4-[(4-Bromobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300939.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(2-fluorophenyl)acetamide](/img/structure/B300946.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
amino]-N-(3-methylphenyl)acetamide](/img/structure/B300950.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)